3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate
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Overview
Description
3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate is a complex organic compound characterized by its unique structure, which includes a pyridine ring, formate esters, and sulfanylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate typically involves multi-step organic reactions. One common approach is the formation of the pyridine ring followed by the introduction of the formate esters and sulfanylcarbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formate esters to alcohols.
Substitution: Nucleophilic substitution reactions can replace the formate esters with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl acetate
- 3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl butyrate
Uniqueness
3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89862-52-2 |
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Molecular Formula |
C15H17NO6S2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[6-(3-formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate |
InChI |
InChI=1S/C15H17NO6S2/c17-10-21-6-2-8-23-14(19)12-4-1-5-13(16-12)15(20)24-9-3-7-22-11-18/h1,4-5,10-11H,2-3,6-9H2 |
InChI Key |
GMMULHBZUGIXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)SCCCOC=O)C(=O)SCCCOC=O |
Origin of Product |
United States |
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